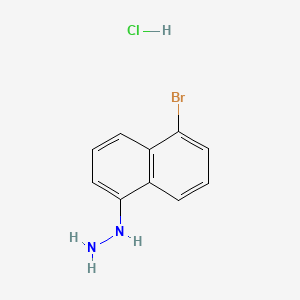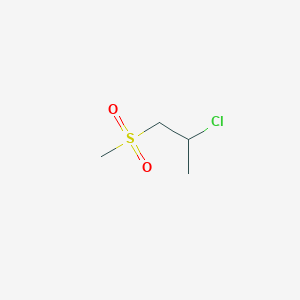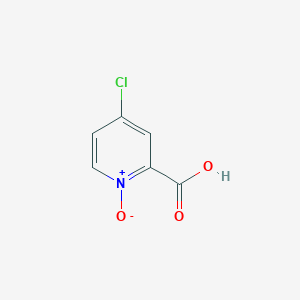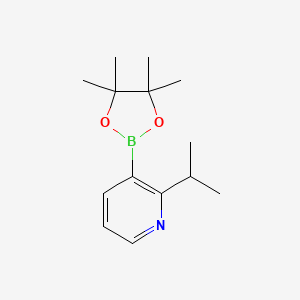
(5-Bromonaphthalen-1-yl)hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromonaphthalen-1-yl)hydrazine hydrochloride is a chemical compound with the molecular formula C10H9BrN2·HCl. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom at the 5-position and a hydrazine group at the 1-position. This compound is often used in various chemical reactions and research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromonaphthalen-1-yl)hydrazine hydrochloride typically involves the bromination of naphthalene followed by the introduction of the hydrazine group. One common method includes the following steps:
Bromination: Naphthalene is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 5-bromonaphthalene.
Hydrazination: The 5-bromonaphthalene is then reacted with hydrazine hydrate (N2H4·H2O) under reflux conditions to introduce the hydrazine group at the 1-position.
Hydrochloride Formation: The resulting (5-Bromonaphthalen-1-yl)hydrazine is treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial bromination equipment to ensure efficient and controlled bromination of naphthalene.
Continuous hydrazination: Employing continuous flow reactors for the hydrazination step to enhance yield and purity.
Purification and crystallization: The final product is purified through recrystallization and filtration to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromonaphthalen-1-yl)hydrazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydrazine group can participate in oxidation and reduction reactions, forming different products depending on the reagents and conditions used.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts (Pd) and boronic acids in the presence of a base.
Major Products Formed
Substitution: Formation of various substituted naphthalene derivatives.
Oxidation: Formation of naphthoquinones or other oxidized products.
Reduction: Formation of reduced hydrazine derivatives.
Coupling: Formation of biaryl compounds or other coupled products.
Wissenschaftliche Forschungsanwendungen
(5-Bromonaphthalen-1-yl)hydrazine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of complex aromatic compounds.
Biology: In the study of enzyme inhibition and as a probe for biological assays.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (5-Bromonaphthalen-1-yl)hydrazine hydrochloride involves its interaction with molecular targets through its hydrazine and bromine functional groups. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, while the bromine atom can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (6-Bromonaphthalen-2-yl)hydrazine hydrochloride
- (5-Bromonaphthalen-1-yl)methanamine hydrochloride
Uniqueness
(5-Bromonaphthalen-1-yl)hydrazine hydrochloride is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of a bromine atom and a hydrazine group allows for versatile applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H10BrClN2 |
|---|---|
Molekulargewicht |
273.55 g/mol |
IUPAC-Name |
(5-bromonaphthalen-1-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C10H9BrN2.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)13-12;/h1-6,13H,12H2;1H |
InChI-Schlüssel |
FFOFEIMKBMJMFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(Tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13453452.png)



![7-Ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13453468.png)




![4,4-Difluoro-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride](/img/structure/B13453499.png)

